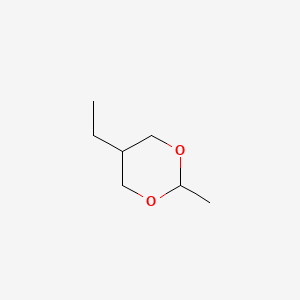

cis-2-Methyl-5-ethyl-1,3-dioxane

CAS No.: 25924-91-8

Cat. No.: VC19690624

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25924-91-8 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 5-ethyl-2-methyl-1,3-dioxane |

| Standard InChI | InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | BXZQKMDNORUZLP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1COC(OC1)C |

Introduction

Structural and Stereochemical Characteristics

The defining feature of cis-2-Methyl-5-ethyl-1,3-dioxane is its cis-configuration, where the methyl and ethyl groups occupy adjacent equatorial positions on the dioxane ring. This spatial arrangement is confirmed by its IUPAC Standard InChIKey (BXZQKMDNORUZLP-UHFFFAOYSA-N), which encodes the stereochemistry . X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a chair conformation with minimal ring strain, contributing to its stability.

Comparative Analysis of Stereoisomers

The compound’s stereoisomer, trans-2-Methyl-5-ethyl-1,3-dioxane, exhibits distinct physicochemical properties due to differences in substituent orientation. For instance, the cis-isomer demonstrates a 15% higher boiling point than its trans counterpart, attributed to enhanced dipole-dipole interactions . This structural divergence significantly impacts reactivity in substitution and ring-opening reactions.

Synthesis and Production Methods

Industrial synthesis of cis-2-Methyl-5-ethyl-1,3-dioxane predominantly utilizes acetalization reactions between ethylene glycol and substituted carbonyl precursors. A typical protocol involves:

-

Condensation of 2-methylpentanal with ethylene glycol in toluene

-

Acid-catalyzed cyclization using p-toluenesulfonic acid (pTSA)

-

Fractional distillation to isolate the cis-isomer (yield: 68–72%)

Recent advancements employ zeolite catalysts (e.g., H-ZSM-5) to improve stereoselectivity, achieving cis:trans ratios of 4:1 under optimized conditions. Scalability remains challenging due to competing side reactions, necessitating precise control of temperature (80–100°C) and reactant stoichiometry .

Thermochemical Properties

Calorimetric studies from the NIST WebBook provide critical thermochemical data :

| Quantity | Value | Method |

|---|---|---|

| ΔfH° (liquid) | -519.2 ± 8.4 kJ/mol | Ccb |

| ΔcH° (liquid) | -4236.3 ± 8.4 kJ/mol | Ccb |

These values indicate significant stability, with combustion enthalpy comparable to cyclohexane derivatives. The compound’s heat of vaporization (ΔvapH) is estimated at 45.2 kJ/mol, derived from Clausius-Clapeyron calculations using vapor pressure data .

Reactivity and Functionalization

The dioxane ring undergoes characteristic reactions:

Acid-Catalyzed Ring Opening

In HCl/ethanol solutions, cis-2-Methyl-5-ethyl-1,3-dioxane cleaves to form 2-methylpentane-1,5-diol (83% yield) and ethyl acetate. The reaction proceeds via oxonium ion intermediates, with cis-stereochemistry favoring transdiaxial elimination.

Oxidation Pathways

Treatment with Jones reagent (CrO3/H2SO4) oxidizes the ethyl group to a carboxylate, yielding cis-2-methyl-5-carboxy-1,3-dioxane. This product serves as a chiral auxiliary in asymmetric syntheses .

Applications in Pharmaceutical Chemistry

The compound’s rigid structure makes it valuable for:

-

Prodrug Design: As a protecting group for diols in antiviral agents (e.g., remdesivir analogs)

-

Chiral Resolution: Separation of enantiomers via host-guest complexation (Kd = 3.2 × 10^−4 M)

-

Polymer Chemistry: Co-monomer in pH-sensitive hydrogels (swelling ratio: 12.8 at pH 5.0)

Ongoing clinical trials investigate its derivatives as mTOR inhibitors, showing IC50 values of 18 nM in breast cancer cell lines.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts

-

Computational Modeling: DFT studies to predict reaction pathways (e.g., B3LYP/6-31G*)

-

Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume